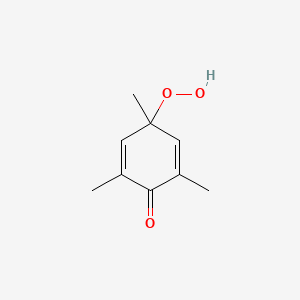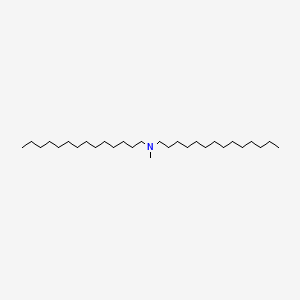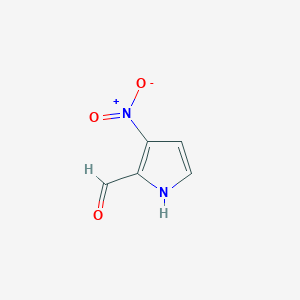
3-Nitro-1H-pyrrole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Nitro-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H4N2O3. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The nitro group at the third position and the formyl group at the second position make this compound highly reactive and useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1H-pyrrole-2-carbaldehyde typically involves the nitration of 1H-pyrrole-2-carbaldehyde. One common method is the reaction of 1H-pyrrole-2-carbaldehyde with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-Nitro-1H-pyrrole-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which are useful intermediates in organic synthesis.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the nitro group under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Nitro-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-Nitro-1H-pyrrole-2-carbaldehyde involves its reactivity due to the presence of both the nitro and formyl groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates. The compound can interact with biological molecules, potentially inhibiting enzymes or modifying proteins through covalent bonding.
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrole-2-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-Methyl-1H-pyrrole-2-carbaldehyde: Contains a methyl group instead of a nitro group, leading to different reactivity and applications.
1-(3-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: Contains a nitrophenyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Nitro-1H-pyrrole-2-carbaldehyde is unique due to the presence of both the nitro and formyl groups, which confer high reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations makes it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C5H4N2O3 |
|---|---|
Peso molecular |
140.10 g/mol |
Nombre IUPAC |
3-nitro-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C5H4N2O3/c8-3-4-5(7(9)10)1-2-6-4/h1-3,6H |
Clave InChI |
PRLMCZULYOYCOF-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=C1[N+](=O)[O-])C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


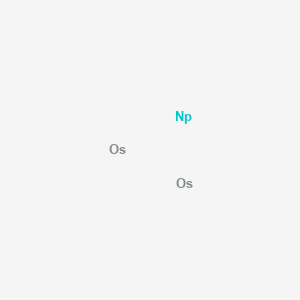
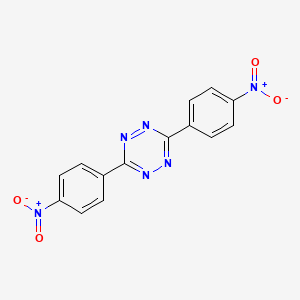
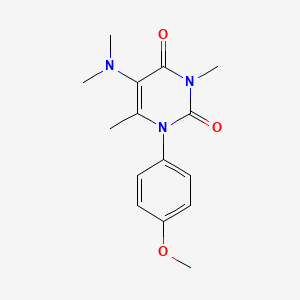

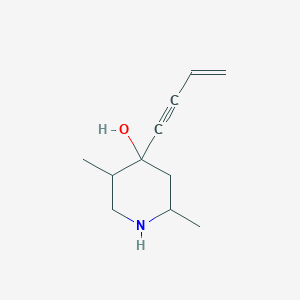

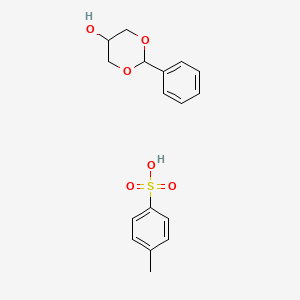
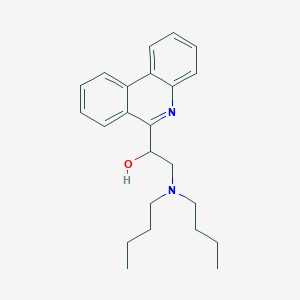
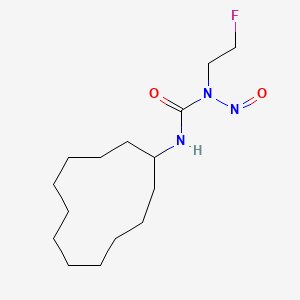
![7,15-Dioxadispiro[5.2.5~9~.2~6~]hexadecane-8,16-diol](/img/structure/B14674385.png)
![(8R,9S,10S,13S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]](/img/structure/B14674399.png)
